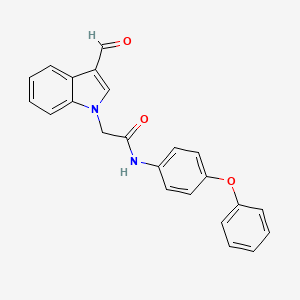
2-(3-formyl-1H-indol-1-yl)-N-(4-phenoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(3-formyl-1H-indol-1-yl)-N-(4-phenoxyphenyl)acetamide is a synthetic molecule that appears to be related to various research areas, including flavoring substances, adrenergic receptor agonists, anti-inflammatory drugs, hydrogen bond studies, and antioxidant properties. Although the exact compound is not directly mentioned in the provided papers, similar compounds with indole acetamide structures have been synthesized and evaluated for different biological activities.
Synthesis Analysis
The synthesis of related indole acetamide derivatives involves various chemical reactions. For instance, the synthesis of N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole was achieved by reacting N-(2-Aminophenyl)-2-(4-chlorophenoxy)acetamide with 1H-indole-2-carboxylic acid in the presence of dry dichloromethane, lutidine, and TBTU . This method could potentially be adapted for the synthesis of 2-(3-formyl-1H-indol-1-yl)-N-(4-phenoxyphenyl)acetamide by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of indole acetamide derivatives is characterized using various spectroscopic techniques such as MS, FT-IR, NMR, UV-visible, and elemental analysis . Single crystal X-ray diffraction studies can determine the three-dimensional structure, while density functional theory calculations can optimize the geometry of the compound . These techniques would be essential in analyzing the molecular structure of 2-(3-formyl-1H-indol-1-yl)-N-(4-phenoxyphenyl)acetamide.
Chemical Reactions Analysis
Indole acetamide derivatives can participate in various chemical reactions. For example, the synthesis of substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides involved reactions starting from aminonitrophenols and aminochlorophenols . Similarly, the synthesis of antioxidant indole acetamide derivatives involved a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . These reactions could provide insights into the chemical reactivity of 2-(3-formyl-1H-indol-1-yl)-N-(4-phenoxyphenyl)acetamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole acetamide derivatives can be inferred from their synthesis and molecular structure. For instance, the antioxidant activity of certain indole acetamide derivatives was evaluated using FRAP and DPPH methods, indicating that the presence of halogens on the phenyl ring can significantly influence activity . The anti-inflammatory activity of another indole acetamide derivative was confirmed through in silico modeling, targeting the COX-1 and COX-2 domains . These studies suggest that the physical and chemical properties of 2-(3-formyl-1H-indol-1-yl)-N-(4-phenoxyphenyl)acetamide could be similarly analyzed to determine its potential biological activities.
Safety And Hazards
This involves understanding the potential risks associated with handling or exposure to the compound. Material Safety Data Sheets (MSDS) are often used as a source of information.
Orientations Futures
This involves speculating on potential future research directions or applications for the compound based on its properties and behavior.
Please consult with a professional chemist or a trusted source for accurate information. This is a general approach and might not apply to all compounds. If you have access to scientific databases or a library, they might have more information on this specific compound.
Propriétés
IUPAC Name |
2-(3-formylindol-1-yl)-N-(4-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c26-16-17-14-25(22-9-5-4-8-21(17)22)15-23(27)24-18-10-12-20(13-11-18)28-19-6-2-1-3-7-19/h1-14,16H,15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXREHXDCNSLKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CN3C=C(C4=CC=CC=C43)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-formyl-1H-indol-1-yl)-N-(4-phenoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

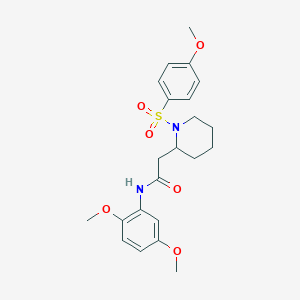
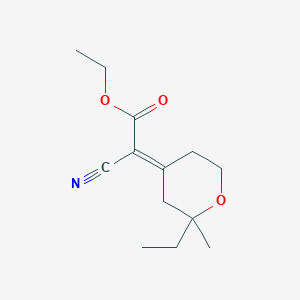
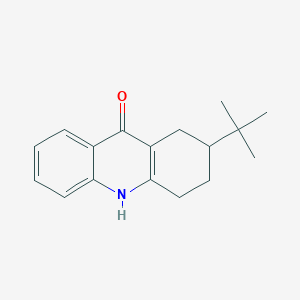
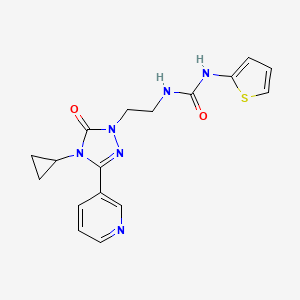
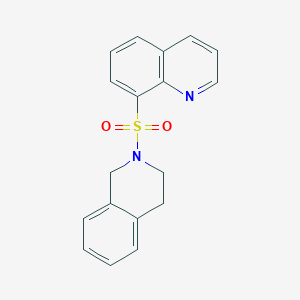
![methyl 5-methyl-3H-benzo[e]indole-2-carboxylate](/img/structure/B3019080.png)
![2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-[[(2-aMino-4-broMophenyl)aMino]carbonyl]-, 1,1-diMethylethyl ester, (1R,3S,4S)-](/img/structure/B3019081.png)
![N-[2,2-Bis(furan-2-yl)ethyl]-5-bromopyrimidin-2-amine](/img/structure/B3019083.png)
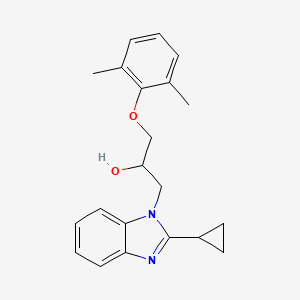
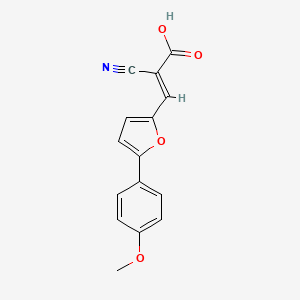
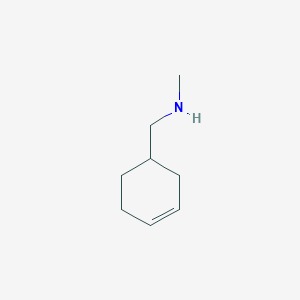
![3-(4-chlorobutanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B3019094.png)

